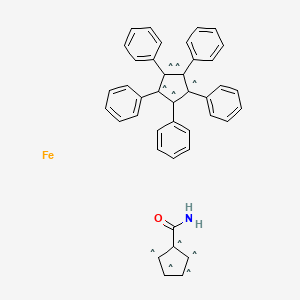
(1R,3S)-5-hydroxy-2-adamantanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-adamantanone is a disubstituted derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by its white crystalline powder form and has a molecular formula of C10H14O2 . It is a versatile starting material for synthesizing various 2,5- or 1,4-disubstituted adamantanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-adamantanone can be synthesized through several methods:
Disproportionation of 2-hydroxyadamantane: This method involves the chemical transformation of 2-hydroxyadamantane into 5-hydroxy-2-adamantanone.
Oxidation of 2-adamantanone: This method uses oxidizing agents to convert 2-adamantanone into 5-hydroxy-2-adamantanone.
Biocatalytic synthesis: A synthetic approach using P450cam (CYP101A1; a camphor monooxygenase) coupled with NADH regeneration as an oxidation biocatalyst has been reported.
Industrial Production Methods: While specific industrial production methods are not detailed, the biocatalytic synthesis approach suggests potential for scalable production due to its efficiency and specificity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-adamantanone undergoes various chemical reactions, including:
Oxidation: Conversion of 2-adamantanone to 5-hydroxy-2-adamantanone.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidizing agents: Used in the oxidation of 2-adamantanone.
Biocatalysts: Such as P450cam for biocatalytic synthesis.
Major Products:
Disubstituted adamantanes: Various 2,5- or 1,4-disubstituted adamantanes can be synthesized from 5-hydroxy-2-adamantanone.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-adamantanone has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-hydroxy-2-adamantanone exerts its effects involves its unique structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its ability to undergo oxidation and substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
2-Adamantanone: A precursor in the synthesis of 5-hydroxy-2-adamantanone.
2-Hydroxyadamantane: Another precursor used in the disproportionation method.
1-Adamantanol: A related compound with similar structural features.
Uniqueness: 5-Hydroxy-2-adamantanone stands out due to its specific hydroxyl and ketone functional groups, which provide unique reactivity and versatility in synthetic applications .
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1R,3S)-5-hydroxyadamantan-2-one |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2/t6?,7-,8+,10? |
Clave InChI |
TZBDEVBNMSLVKT-VZCHMASFSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)O |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


